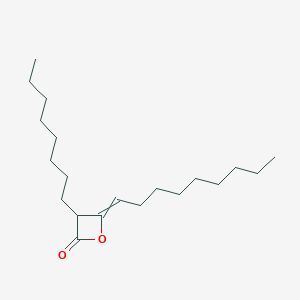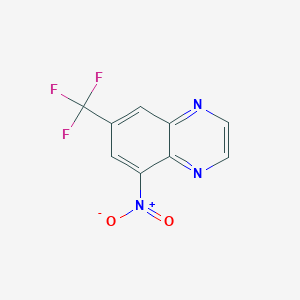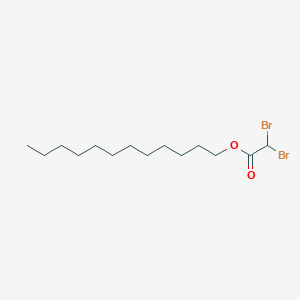
Propanedioic acid, bis(2,6-dimethylphenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, bis(2,6-dimethylphenyl) ester is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid (malonic acid) and is characterized by the presence of two 2,6-dimethylphenyl groups attached to the ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, bis(2,6-dimethylphenyl) ester typically involves the esterification of propanedioic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, bis(2,6-dimethylphenyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acidic or basic conditions to yield propanedioic acid and 2,6-dimethylphenol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different ester derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Transesterification: Alcohols (e.g., methanol, ethanol) and catalysts (e.g., sodium methoxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: Propanedioic acid and 2,6-dimethylphenol.
Transesterification: New ester derivatives depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Propanedioic acid, bis(2,6-dimethylphenyl) ester finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, bis(2,6-dimethylphenyl) ester involves its interaction with molecular targets through its ester functional groups. These interactions can lead to various chemical transformations, such as hydrolysis or transesterification, depending on the conditions. The pathways involved in these reactions are influenced by the presence of catalysts, solvents, and other reaction parameters.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, methyl-, dimethyl ester: Another ester derivative with different alkyl groups.
Malonic acid: The parent compound of propanedioic acid esters.
Uniqueness
Propanedioic acid, bis(2,6-dimethylphenyl) ester is unique due to the presence of the 2,6-dimethylphenyl groups, which impart distinct chemical and physical properties compared to other ester derivatives
Properties
CAS No. |
60179-55-7 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
bis(2,6-dimethylphenyl) propanedioate |
InChI |
InChI=1S/C19H20O4/c1-12-7-5-8-13(2)18(12)22-16(20)11-17(21)23-19-14(3)9-6-10-15(19)4/h5-10H,11H2,1-4H3 |
InChI Key |
OZARBLKVRKPNEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CC(=O)OC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)




![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)






![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
